molecular formula C19H18Cl2F3N3O B4795970 4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No.: B4795970
M. Wt: 432.3 g/mol
InChI Key: SYVZUKRZSBIRIE-UHFFFAOYSA-N
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Description

4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorobenzyl group and a trifluoromethylphenyl group, making it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the dichlorobenzyl and trifluoromethylphenyl intermediates. These intermediates are then coupled with a piperazine derivative under specific reaction conditions. Common reagents used in these reactions include dichlorobenzyl chloride, trifluoromethylbenzene, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide: can be compared with other piperazine derivatives and compounds containing dichlorobenzyl or trifluoromethyl groups.

    Penfluridol: A diphenylbutylpiperidine antipsychotic with similar structural features.

    Dichlorobenzyl alcohol: A compound with antimicrobial properties, used in various pharmaceutical formulations.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O/c20-15-6-5-13(11-16(15)21)12-26-7-9-27(10-8-26)18(28)25-17-4-2-1-3-14(17)19(22,23)24/h1-6,11H,7-10,12H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVZUKRZSBIRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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